(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
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Overview
Description
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic compound with the molecular formula C25H24O5 and a molecular weight of 404.46 g/mol . This compound is known for its unique structure, which includes a cyclopenta[b]furan ring system and a benzoate ester group. It is primarily used in research and development settings and is not intended for use in foods, cosmetics, or drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]furan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the phenylpent-1-enyl group: This step typically involves a Wittig reaction or a similar olefination reaction to introduce the phenylpent-1-enyl group.
Esterification: The final step involves the esterification of the cyclopenta[b]furan ring with benzoic acid or a benzoate derivative under acidic conditions.
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in any approved drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is not well-documented. its interactions with molecular targets and pathways are likely influenced by its unique structure, which allows it to interact with various enzymes and receptors. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate: The parent compound.
Dimethyl (2-oxo-4-(3-oxo-5-phenylpent-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl) benzoate: A similar compound with dimethyl ester groups.
Methyl 3-phenyl-2-oxo-4-(3-oxo-5-phenylpent-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl benzoate: Another derivative with a methyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopenta[b]furan ring and the phenylpent-1-enyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24O5 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-oxo-4-(3-oxo-5-phenylpent-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C25H24O5/c26-19(12-11-17-7-3-1-4-8-17)13-14-20-21-15-24(27)29-23(21)16-22(20)30-25(28)18-9-5-2-6-10-18/h1-10,13-14,20-23H,11-12,15-16H2 |
InChI Key |
XMDHRDDKCRNISB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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